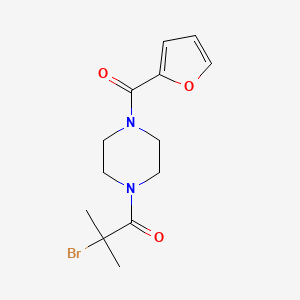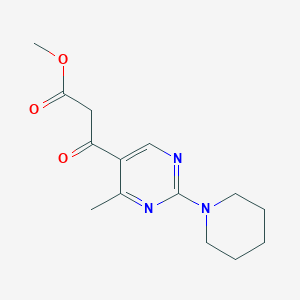
4-Bromobenzonitrile-d4
Vue d'ensemble
Description
4-Bromobenzonitrile-d4 is a deuterium-labeled compound with the molecular formula C7D4BrN and a molecular weight of 186.04 g/mol . It is a stable isotope-labeled analog of 4-Bromobenzonitrile, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) studies due to its unique isotopic properties .
Applications De Recherche Scientifique
4-Bromobenzonitrile-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Studies: It serves as a probe in NMR spectroscopy to analyze and characterize the structure and properties of various compounds.
Drug Development: Deuterium-labeled compounds like this compound are used as tracers in pharmacokinetic and metabolic studies during drug development.
Chemical Synthesis: It is used as a reagent in organic synthesis, particularly in the development of greener reaction conditions for coupling reactions.
Mécanisme D'action
Mode of Action
As a deuterated compound, it’s known that it can be used as a tracer in drug development processes . The bromine atom and the nitrile group in the molecule could potentially undergo various chemical reactions, interacting with different targets.
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
Analyse Biochimique
Biochemical Properties
4-Bromobenzonitrile-d4 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the study of enzyme kinetics and protein-ligand interactions. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into the dynamics of biochemical reactions. The interactions of this compound with biomolecules are primarily through covalent bonding, which helps in understanding the binding affinities and reaction mechanisms .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and metabolic flux . These effects are crucial for understanding the cellular mechanisms and potential therapeutic applications of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for elucidating the precise mechanisms of action of this compound in various biochemical contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for chronic exposure scenarios . Understanding the temporal dynamics of the compound is vital for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that excessive doses of this compound can cause adverse effects, including cellular damage and metabolic disturbances . These findings are crucial for determining safe and effective dosage ranges for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The deuterium labeling allows for precise tracking of these metabolic transformations, providing insights into the compound’s role in metabolic flux and the regulation of metabolite levels . Understanding these pathways is essential for elucidating the compound’s biochemical functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity. Studies have shown that this compound can be efficiently transported across cell membranes, facilitating its distribution to target sites within the cell . These properties are important for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to particular organelles or compartments through targeting signals and post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects
Méthodes De Préparation
4-Bromobenzonitrile-d4 can be synthesized through various methods. One common approach involves the reaction of 4-Bromobenzonitrile with deuterated reagents. For instance, 4-Bromobenzonitrile can be reacted with heavy water (D2O) in the presence of a catalyst such as platinum oxide (PtO2) at elevated temperatures (around 250°C) for an extended period (approximately 14 hours). This reaction results in the substitution of hydrogen atoms with deuterium atoms, yielding this compound with a high yield .
Analyse Des Réactions Chimiques
4-Bromobenzonitrile-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can be used in Suzuki cross-coupling reactions with phenyl boronic acid to form biphenyl derivatives.
Comparaison Avec Des Composés Similaires
4-Bromobenzonitrile-d4 is unique due to its deuterium labeling. Similar compounds include:
4-Bromobenzonitrile: The non-deuterated analog used in various organic synthesis reactions.
4-Hydroxybenzaldehyde-2,3,5,6-d4: Another deuterium-labeled compound used in NMR studies.
4-Nitrophenol-2,3,5,6-d4: A deuterium-labeled compound used in chemical research.
These compounds share the common feature of deuterium labeling, which makes them valuable in scientific research for studying reaction mechanisms and metabolic pathways.
Propriétés
IUPAC Name |
4-bromo-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCPPCMBMFJJN-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771534-56-6 | |
| Record name | 771534-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromobenzonitrile-d4 in the synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4?
A1: this compound serves as a crucial building block in the multi-step synthesis of the deuterium-labelled target compound, 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4 []. It is first selectively cyanated with Cu(1)CN to produce 4-cyanobenzonitrile-d4. This deuterated intermediate then undergoes a Heck coupling reaction with 6-(furan-2-yl)-nicotinonitrile. This reaction sequence ultimately leads to the formation of the desired deuterated product. The use of deuterated starting materials like this compound allows for the incorporation of deuterium into the final compound. This isotopic labelling is a valuable tool in drug discovery and metabolism studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)





![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)

![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)

![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)
